エンコラフェニブ

概要

説明

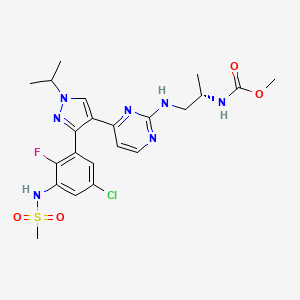

エンコラフェニブは、Braftoviという商品名で販売されている、主に特定の種類のメラノーマおよび大腸がんの治療に使用される低分子BRAF阻害剤です。これは、細胞分裂、分化、および分泌に関与するMAPKシグナル伝達経路の重要な酵素を標的としています。 エンコラフェニブは、特にBRAF V600EまたはV600K変異を有するがんに有効です .

科学的研究の応用

Encorafenib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with enzymes.

Biology: Helps in understanding the role of the MAPK signaling pathway in cell division and differentiation.

Medicine: Primarily used in the treatment of melanoma and colorectal cancer with specific BRAF mutations.

Industry: Encorafenib is used in the pharmaceutical industry for the development of targeted cancer therapies.

作用機序

エンコラフェニブは、ATP競合型RAFキナーゼ阻害剤として作用します。これは、ERKリン酸化を減少させ、サイクリンD1をダウンレギュレートし、アポトーシスなしで細胞周期をG1期に停止させ、老化を誘導します。 この機序は、すべてのメラノーマの50%を占めるBRAF変異を有するメラノーマに有効です . 分子標的には、BRAF V600EおよびV600K変異が含まれ、関与する経路はMAPKシグナル伝達経路です .

類似の化合物:

ベムラフェニブ: メラノーマの治療に使用される別のBRAF阻害剤。

比較: エンコラフェニブは、ベムラフェニブおよびダブラフェニブと比較して、BRAF V600E変異に対する結合親和性が高くなっています。また、半減期が長く、投与頻度を減らすことができます。 さらに、エンコラフェニブは、治療効果を高めるために、ビニメチニブなどの他の阻害剤と併用されることが多いです .

エンコラフェニブは、その独特の化学構造とBRAF遺伝子内の複数の変異を標的とする能力により、さまざまな癌に対する汎用性があり効果的な治療選択肢となっています。

Safety and Hazards

Encorafenib can harm an unborn baby and should not be used if you are pregnant. Use a non-hormonal form of birth control to prevent pregnancy while using encorafenib and for at least 2 weeks after your last dose . Although encorafenib is used to treat melanoma, using encorafenib may increase your risk of developing other types of skin cancer .

将来の方向性

The combination of encorafenib (BRAF inhibitor), binimetinib (MEK inhibitor) and cetuximab (anti-EGFR antibody) has been investigated in the randomized phase III BEACON CRC trial . This combination has shown promising results in the treatment of BRAFV600E-mutant metastatic non–small-cell lung cancer .

生化学分析

Biochemical Properties

Encorafenib specifically inhibits RAF kinase, a serine/threonine enzyme in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway . It has selective anti-proliferative and apoptotic activity in cells expressing BRAF V600E . The compound shows high potency due to its extremely slow off-rate from BRAF V600E, which is not observed with other RAF inhibitors .

Cellular Effects

Encorafenib has been shown to suppress phospho-ERK, leading to potent inhibition of proliferation in the A375 human melanoma cell line expressing BRAF V600E . It also inhibits cell migration and induces cell cycle arrest and apoptosis in colorectal cancer cells . Furthermore, it has been found to have varying antitumor activity across BRAF inhibitor-pretreated and BRAF inhibitor-naïve patients with advanced/metastatic melanoma .

Molecular Mechanism

Encorafenib acts as an ATP-competitive RAF kinase inhibitor, decreasing ERK phosphorylation and down-regulation of CyclinD1 . This arrests the cell cycle in the G1 phase, inducing senescence without apoptosis . Therefore, it is only effective in melanomas with a BRAF mutation .

Temporal Effects in Laboratory Settings

Encorafenib has been shown to have a prolonged off-rate and suppresses proliferation and tumor growth of BRAF V600E–mutant melanoma models . In biochemical assays, the dissociation half-life was >24 hours, which translated into sustained target inhibition in cells following drug wash-out .

Dosage Effects in Animal Models

In human melanoma xenograft models expressing BRAF V600E, treatment with Encorafenib at oral doses as low as 6 mg/kg resulted in a strong (75%) and sustained (>24 hours) decrease in phospho-MEK, even following clearance of the drug from circulation .

Metabolic Pathways

Encorafenib is primarily metabolized by CYP3A4 (83%) and to a lesser extent by CYP2C19 (16%) and CYP2D6 (1%) . Following a single oral dose of 100 mg radiolabeled encorafenib, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine .

Transport and Distribution

It is known that Encorafenib is orally bioavailable and is primarily metabolized by cytochrome P450 enzymes .

準備方法

合成経路および反応条件: エンコラフェニブの合成は、コアピラゾール構造の調製から始まり、複数のステップを伴います最終生成物は、一連のカップリング反応と精製ステップを経て得られます .

工業生産方法: エンコラフェニブの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 このプロセスには、医薬品製品の規制基準を満たすための厳格な品質管理が含まれます .

化学反応の分析

反応の種類: エンコラフェニブは、次のようなさまざまな化学反応を起こします。

酸化: エンコラフェニブは、さまざまな代謝産物を形成するために酸化されることがあります。

還元: 還元反応は、分子上の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな代謝産物とエンコラフェニブの誘導体があり、薬理学的特性が異なる場合があります .

4. 科学研究への応用

エンコラフェニブは、次のような幅広い科学研究への応用があります。

類似化合物との比較

Vemurafenib: Another BRAF inhibitor used in the treatment of melanoma.

Dabrafenib: A BRAF inhibitor used in combination with trametinib for the treatment of melanoma and non-small cell lung cancer.

Comparison: Encorafenib has a higher binding affinity for the BRAF V600E mutation compared to vemurafenib and dabrafenib. It also has a longer half-life, which allows for less frequent dosing. Additionally, encorafenib is often used in combination with other inhibitors, such as binimetinib, to enhance its therapeutic effects .

Encorafenib stands out due to its unique chemical structure and its ability to target multiple mutations within the BRAF gene, making it a versatile and effective treatment option for various cancers.

特性

IUPAC Name |

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCXYNUCSMDBY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155347 | |

| Record name | LGX-818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Encorafenib is a kinase inhibitor that specifically targets BRAF V600E, as well as wild-type BRAF and CRAF while tested with in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, including BRAF V600E, result in activated BRAF kinases that mahy stimulate tumor cell growth. Encorafenib is able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 and significantly reduce ligand binding to these kinases at clinically achievable concentrations (≤ 0.9 μM). In efficacy studies, encorafenib inhibited the in vitro cell growth of tumor cell lines that express BRAF V600 E, D, and K mutations. In mice implanted with tumor cells expressing the BRAF V600E mutation, encorafenib induced tumor regressions associated with RAF/MEK/ERK pathway suppression. Encorafenib and binimetinib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared with either drug alone, co-administration of encorafenib and binimetinib result in greater anti-proliferative activity in vitro in BRAF mutation-positive cell lines and greater anti-tumor activity with respect to tumor growth inhibition in BRAF V600E mutant human melanoma xenograft studies in mice. In addition to the above, the combination of encorafenib and binimetinib acted to delay the emergence of resistance in BRAF V600E mutant human melanoma xenografts in mice compared with the administration of either drug alone. | |

| Record name | Encorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1269440-17-6 | |

| Record name | Encorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encorafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269440176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LGX-818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7891MRB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

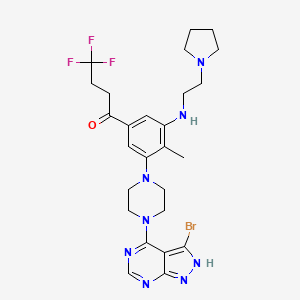

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)

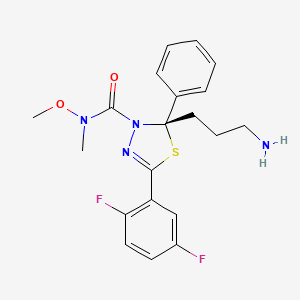

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

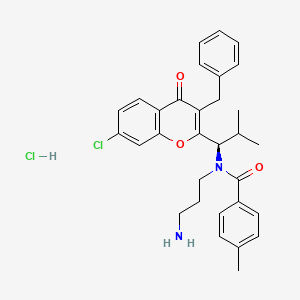

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)